molecular formula C20H16FN5O2 B2772388 N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-25-6

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Katalognummer: B2772388
CAS-Nummer: 852440-25-6
Molekulargewicht: 377.379
InChI-Schlüssel: YMZACXDNYVXNPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN5O2C_{21}H_{18}FN_{5}O_{2}, with a molecular weight of approximately 391.406 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. One notable compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Tumor growth inhibition
5iVEGFR27.60Induces apoptosis

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to target proteins, which may contribute to its anticancer effects .

Antiparasitic and Antifungal Properties

Beyond anticancer activity, phenylpyrazolo[3,4-d]pyrimidines have shown promise as antiparasitic and antifungal agents. Research indicates that these compounds can disrupt cellular processes in pathogens, making them candidates for further development in infectious disease treatment .

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

  • EGFR and VEGFR Inhibition : The compound inhibits signaling pathways critical for tumor growth and angiogenesis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various biochemical pathways.
  • Cell Cycle Arrest : The compound causes cell cycle disruption, leading to reduced proliferation rates in cancerous tissues.

Case Studies

In a recent study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, several compounds were evaluated for their cytotoxic effects against various cancer cell lines. Among these, derivatives similar to this compound exhibited promising results with low toxicity towards normal human cells .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most promising applications of N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is in cancer treatment. Research indicates that this compound may act as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. Inhibitors targeting Plk1 have shown potential in preclinical studies for disrupting mitotic progression in cancer cells, leading to apoptosis and reduced tumor growth .

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of phosphodiesterases (PDEs), enzymes involved in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides, which play essential roles in various physiological processes. For instance, related compounds have demonstrated moderate inhibitory activity against PDE9A, suggesting a possible mechanism for enhancing cellular signaling and therapeutic efficacy .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers found that the compound significantly inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the inhibition of Plk1 activity. The study concluded that this compound could serve as a lead candidate for developing novel anticancer therapies .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was shown to inhibit PDE9A effectively, leading to increased intracellular cGMP levels. This increase was associated with enhanced vasodilation and potential cardiovascular benefits. The findings suggest that this compound may have therapeutic applications beyond oncology .

Summary Table of Applications

Application AreaMechanism of ActionRelevant Studies
Anticancer ActivityInhibition of Plk1Study on cancer cell proliferation
Enzyme InhibitionInhibition of PDE9AStudy on vascular effects

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-15-8-6-14(7-9-15)10-22-18(27)12-25-13-23-19-17(20(25)28)11-24-26(19)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZACXDNYVXNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.